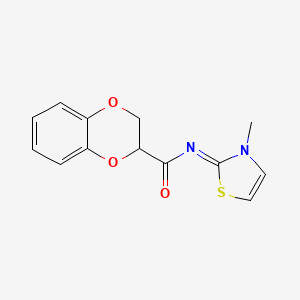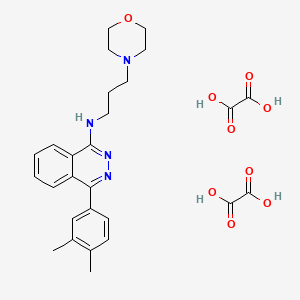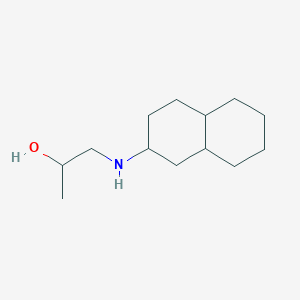
N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MTD-299, and it has been found to possess several unique properties that make it an ideal candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of several enzymes that are involved in DNA replication and repair, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of several enzymes that are involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for use in cancer research. However, one of the limitations of using this compound is that it can be toxic to normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide in scientific research. One of the most promising directions is the use of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in different experimental settings. Finally, the potential toxicity of this compound to normal cells needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with thionyl chloride to form the acid chloride derivative. This is followed by the reaction of the acid chloride with 3-methyl-1,3-thiazol-2-amine to form the amide derivative.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been found to have potential applications in several fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MTD-299 can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,3-thiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-15-6-7-19-13(15)14-12(16)11-8-17-9-4-2-3-5-10(9)18-11/h2-7,11H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAUKNDFDUKHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)


![1-(bromomethyl)-1-methyl-4-(oxiran-2-ylmethyl)-2H-[1,3]thiazolo[3,2-a]benzimidazol-4-ium;perchlorate](/img/structure/B7452376.png)
![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)


![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)
![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
